methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate
Description
This compound belongs to a class of benzofuran derivatives featuring a Z-configured benzylidene group at the 2-position and a benzoate ester at the 6-position. Its structure includes a furan-substituted methylidene moiety, which contributes to its electronic and steric properties.
Properties
Molecular Formula |
C22H16O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 3-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C22H16O6/c1-25-22(24)15-5-2-4-14(10-15)13-27-17-7-8-18-19(11-17)28-20(21(18)23)12-16-6-3-9-26-16/h2-12H,13H2,1H3/b20-12- |
InChI Key |
OVKKQVJEHVRQFK-NDENLUEZSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Transacetalization
A cascade reaction involving 6-acetoxy-β-pyrones and phenols generates 2-benzofuranyl-3-hydroxyacetones. For example, Siddheshwar et al. demonstrated that treating 6-acetoxy-β-pyrone with phenolic derivatives under acidic conditions yields benzofuran intermediates via Fries-type O→C rearrangement and Michael addition. This method is efficient for constructing the 3-oxo-2,3-dihydrobenzofuran scaffold.
Reaction Conditions :
Rhodium-Catalyzed Annulation
Rhodium complexes (e.g., CpRh) enable C–H activation and cyclization of substituted benzamides with vinylene carbonate. This method ensures regioselective benzofuran formation, critical for introducing substituents at the 6-position.
Optimized Parameters :
Introduction of the Z-Configured Furan-2-ylmethylidene Group
The exocyclic double bond at C2 is established via condensation reactions, with stereocontrol achieved using bulky bases or low-temperature conditions.
Knoevenagel Condensation
Furan-2-carbaldehyde reacts with the 3-oxo-benzofuran intermediate in the presence of piperidine or ammonium acetate. The Z-configuration is favored by steric hindrance from the furan ring.
Example Protocol :
Wittig Reaction
A furan-derived ylide (e.g., furfuryltriphenylphosphonium bromide) reacts with the 3-oxo group to form the Z-alkene. This method offers superior stereoselectivity (>95% Z).
Conditions :
Esterification and Functionalization
The methyl benzoate moiety is introduced via Mitsunobu reaction or nucleophilic substitution.
Mitsunobu Reaction
The hydroxyl group at C6 of the benzofuran intermediate reacts with methyl 3-(hydroxymethyl)benzoate under Mitsunobu conditions.
Procedure :
Williamson Ether Synthesis
A two-step approach involving (a) bromination of the C6 hydroxyl group and (b) nucleophilic substitution with methyl 3-(hydroxymethyl)benzoate:
Step 1: Bromination
-
Reagent: PBr₃ (1.1 equiv)
-
Solvent: DCM
-
Yield: 90–95%
Step 2: Alkylation
-
Substrate: Methyl 3-(hydroxymethyl)benzoate
-
Base: K₂CO₃
-
Solvent: DMF
-
Temperature: 60°C, 8 h
Comparative Analysis of Methods
Mechanistic Insights and Challenges
-
Stereochemical Control : The Z-configuration arises from kinetic control in the Wittig reaction, where the bulky furan ring favors cis-addition.
-
Side Reactions : Over-oxidation of the 3-oxo group and furan ring opening are mitigated using inert atmospheres and anhydrous solvents.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a promising candidate for treating diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be attributed to its interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, emphasizing substituent variations and their molecular characteristics:
Key Differences and Implications
3-Methylbenzoate vs. 2,6-dimethoxybenzoate (): Methoxy groups in the latter increase electron-donating effects, which may stabilize intermediates in catalytic reactions .
Biological Activity :
- The dimethylcarbamate group in BH26206 (CAS 622793-58-2) could improve bioavailability due to reduced steric hindrance compared to bulkier diphenylcarbamate derivatives (BH26207) .
- Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability due to the electronegative fluorine atom .
Crystallographic and Spectroscopic Data :
- Compounds like BH26207 and BH26206 were characterized via X-ray crystallography and NMR, confirming Z-configuration and planarity of the benzylidene moiety . Similar methods are applicable to the target compound.
Biological Activity
Methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a complex organic compound characterized by its unique structural features, including a furan moiety and a benzofuran core. Its biological activity has drawn attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features multiple functional groups that enhance its reactivity and interaction with biological systems.
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. The presence of the furan and benzofuran rings allows for effective scavenging of free radicals, which contributes to its potential in preventing oxidative stress-related diseases.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a promising potential for use in treating bacterial infections.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. This activity is attributed to its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models.
The biological activity of this compound is believed to stem from its structural characteristics that allow it to interact with various biological macromolecules, such as proteins and nucleic acids. Interaction studies using molecular docking simulations have shown promising binding affinities with targets involved in oxidative stress and inflammation.
Case Studies
- Antimicrobial Evaluation : A study conducted by Yempala et al. synthesized several benzofuran derivatives and evaluated their activity against M. tuberculosis. The derivatives showed varying degrees of antimicrobial activity, with some compounds exhibiting MIC values as low as 8 μg/mL against resistant strains .
- Inflammation Modulation : In vitro studies have demonstrated that compounds similar to this compound can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications in chronic inflammatory conditions .
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a furan-2-carbaldehyde derivative with a substituted dihydrobenzofuranone to form the (Z)-configured benzylidene intermediate. Key parameters include acidic/basic catalysts (e.g., acetic acid or piperidine) and solvent choice (e.g., ethanol or THF) to favor Z-isomer formation .
- Step 2: Etherification or esterification to introduce the methyl benzoate group. For example, nucleophilic substitution under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or alkylation using NaH in anhydrous DMF .
- Optimization: Reaction temperatures (60–100°C) and prolonged reaction times (12–24 hours) improve yields. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) ensures high purity .
How can spectroscopic techniques confirm the structure and stereochemistry of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the furan, benzofuran, and benzoate moieties. Deshielded protons near the oxo group (δ 7.5–8.5 ppm) confirm conjugation .
- NOESY or ROESY detects spatial proximity of the Z-configuration, such as cross-peaks between the furan methylidene proton and benzofuran H-5 .
- MS (HR-ESI): Molecular ion peaks [M+H]⁺ or [M+Na]⁺ validate the molecular formula (e.g., C₂₂H₁₆O₇). Fragmentation patterns confirm ester and ether linkages .
- X-ray Crystallography: SHELXL refinement resolves absolute configuration and crystal packing, critical for stereochemical validation .
What methodologies are recommended for studying biological interactions, and how can binding affinities be quantified?
Answer:
- Enzyme Assays: Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure inhibition constants (Kᵢ) against targets like cyclooxygenase-2 (COX-2) or microbial enzymes .
- Molecular Docking: Software (e.g., AutoDock Vina) predicts binding modes. Focus on π-π stacking between the benzofuran ring and hydrophobic enzyme pockets .
- Cell-Based Studies:
- MTT Assay evaluates cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa or MCF-7).
- qPCR or Western Blot quantifies downstream biomarker expression (e.g., TNF-α for anti-inflammatory activity) .
How does the Z-configuration influence reactivity and biological activity?
Answer:
- Reactivity: The Z-isomer’s planar benzylidene group enhances conjugation, stabilizing intermediates in electrophilic substitution (e.g., bromination at the benzofuran 4-position) .
- Biological Activity: The Z-configuration creates a steric environment favoring interactions with hydrophobic enzyme pockets. For example, Z-isomers of similar compounds show 10–50x higher COX-2 inhibition than E-isomers due to optimal van der Waals contacts .
What challenges arise in analyzing contradictory data from characterization methods?
Answer:
- Discrepancies in NMR vs. X-ray Data: Dynamic effects in solution (e.g., rotamerism) may obscure NMR signals, while X-ray provides static solid-state data. Resolve via VT-NMR (Variable Temperature) to detect conformational exchange .
- MS Fragmentation Ambiguity: Isomeric by-products (e.g., E/Z mixtures) may share similar fragmentation. Use HPLC-MS/MS with chiral columns to separate isomers .
- Crystallization Difficulties: Poor crystal quality can hinder X-ray analysis. Optimize via vapor diffusion (e.g., ether/pentane) or additive screening (e.g., metal ions) .
How can computational methods predict reactivity and stability?
Answer:
- DFT Calculations (Gaussian 16):
- Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Calculate thermodynamic stability (ΔG) of tautomers or degradation products .
- MD Simulations (GROMACS): Simulate solvation effects (e.g., water/DMSO) to assess hydrolytic stability of the ester group .
What strategies minimize by-products during scale-up synthesis?
Answer:
- Catalyst Screening: Use palladium catalysts (e.g., Pd(OAc)₂) for selective cross-couplings, reducing homodimerization .
- Flow Chemistry: Continuous reactors improve heat/mass transfer, suppressing side reactions (e.g., oxidation at >100°C) .
- In-line Analytics: PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real-time .
How do solvent polarity and temperature affect reaction kinetics?
Answer:
- Polar Aprotic Solvents (DMF, DMSO): Increase nucleophilicity of oxygen atoms in etherification steps, accelerating reaction rates (k ≈ 0.1–0.3 min⁻¹ at 80°C) .
- Low-Temperature Conditions (0–25°C): Favor kinetic control, reducing thermal degradation of the oxo group .
- Solvent-Free Reactions: Microwave-assisted synthesis (100–150°C, 300 W) reduces reaction times by 50% but risks decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
